Methyl 10-phenylanthracene-9-carboxylate
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Overview
Description
Methyl 10-phenylanthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .
Scientific Research Applications
Methyl 10-phenylanthracene-9-carboxylate has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation systems due to its high emission yield.
Uniqueness: Methyl 10-phenylanthracene-9-carboxylate stands out due to its specific substitution pattern, which imparts unique photophysical properties. Its ability to act as an annihilator in upconversion systems slightly exceeds that of the benchmark annihilator 9,10-diphenylanthracene .
Properties
CAS No. |
63018-91-7 |
---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 10-phenylanthracene-9-carboxylate |
InChI |
InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChI Key |
JCZSUTUWRXIICC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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